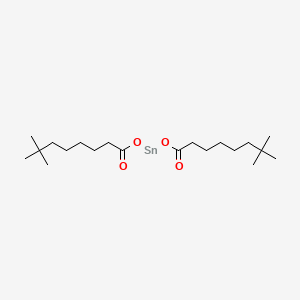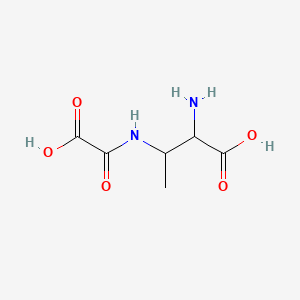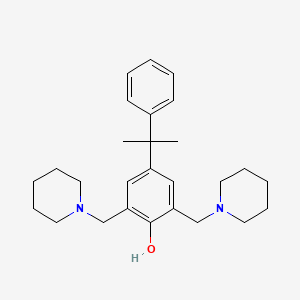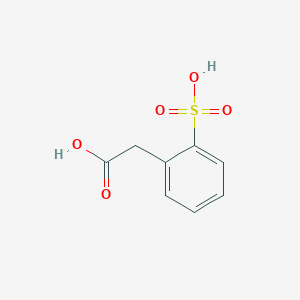
Bis(7,7-dimethyloctanoyloxy)tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(7,7-dimethyloctanoyloxy)tin is an organotin compound with the molecular formula C22H44O4Sn. It is also known by its IUPAC name, [7,7-dimethyloctanoyloxy]dimethylstannyl 7,7-dimethyloctanoate . Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
The synthesis of Bis(7,7-dimethyloctanoyloxy)tin typically involves the reaction of dimethyltin dichloride with 7,7-dimethyloctanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Bis(7,7-dimethyloctanoyloxy)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II), altering the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(7,7-dimethyloctanoyloxy)tin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of Bis(7,7-dimethyloctanoyloxy)tin involves its interaction with various molecular targets. The tin center can coordinate with different ligands, altering the compound’s reactivity and biological activity. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparación Con Compuestos Similares
Bis(7,7-dimethyloctanoyloxy)tin can be compared with other organotin compounds, such as dibutyltin dilaurate and dioctyltin dineodecanoate . These compounds share similar structural features but differ in their specific functional groups and applications. For example, dibutyltin dilaurate is commonly used as a catalyst in polyurethane production, while dioctyltin dineodecanoate is used in the stabilization of PVC.
The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and applications in different fields.
Conclusion
This compound is a versatile organotin compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Propiedades
Fórmula molecular |
C20H38O4Sn |
|---|---|
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
bis(7,7-dimethyloctanoyloxy)tin |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
SROUPOMLWHGKPN-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O[Sn]OC(=O)CCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)




![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
